GNA002

Epigenetics EZH2 degradation Covalent inhibitor

GNA002 (CAS 1385035-79-9) is a first-in-class covalent EZH2 degrader. It uniquely binds Cys668 to induce CHIP-mediated ubiquitination and proteasomal degradation of the entire EZH2 protein, eliminating both catalytic and scaffolding functions. This mechanism overcomes resistance common to reversible SAM-competitive inhibitors. Essential for PRC2 disassembly studies and targeted delivery formulation research.

Molecular Formula C42H55NO8
Molecular Weight 701.901
CAS No. 1385035-79-9
Cat. No. B2620272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
CAS1385035-79-9
Molecular FormulaC42H55NO8
Molecular Weight701.901
Structural Identifiers
SMILESCCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1
InChIKeyHJJVIXXMFVHPER-PTQVRNBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNA002 (CAS 1385035-79-9): A Covalent EZH2 Degrader for Epigenetic Research and Cancer Studies


GNA002 is a gambogenic acid (GNA) derivative that functions as a selective, covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. Unlike conventional reversible EZH2 inhibitors, GNA002 specifically and covalently binds to Cys668 within the EZH2-SET domain, triggering EZH2 protein degradation through CHIP (COOH terminus of Hsp70-interacting protein)-mediated ubiquitination rather than mere enzymatic inhibition [1]. This compound exhibits an IC50 of 1.1 μM against EZH2 in enzymatic assays and demonstrates potent anti-proliferative activity across multiple cancer cell lines .

Why GNA002 Cannot Be Replaced by Conventional EZH2 Inhibitors in Degradation-Focused Studies


GNA002's mechanism of action fundamentally differs from standard EZH2 catalytic inhibitors such as GSK126, EPZ005687, or tazemetostat. While these conventional inhibitors reversibly occupy the SAM-binding pocket to suppress methyltransferase activity, GNA002 covalently modifies Cys668 and induces proteasomal degradation of the entire EZH2 protein [1]. This mechanistic distinction produces two critical consequences for experimental design: first, GNA002 eliminates both catalytic and non-catalytic (scaffolding) functions of EZH2, whereas catalytic inhibitors preserve the PRC2 complex structure; second, GNA002's covalent binding confers prolonged target engagement that persists beyond compound washout . Consequently, substitution with a reversible inhibitor would fail to recapitulate the degradation-dependent biological effects observed with GNA002, potentially leading to misinterpretation of EZH2's role in cellular processes.

Quantitative Differentiation of GNA002 vs. EZH2 Inhibitor Comparators


Covalent Irreversible Binding to EZH2-Cys668 vs. Reversible SAM-Competitive Inhibitors

GNA002 covalently and irreversibly binds to Cys668 within the EZH2-SET domain, a cysteine residue not targeted by reversible SAM-competitive inhibitors such as GSK126 or EPZ005687 [1]. This covalent modification is verified by mass spectrometry and confirmed through cysteine-to-alanine mutagenesis (C668A), which abolishes GNA002 binding and degradation activity [1]. In contrast, GSK126 binds reversibly to the SAM pocket without covalent modification [2]. The covalent nature of GNA002 results in sustained target engagement and EZH2 degradation that persists after compound removal, whereas GSK126's inhibitory effects are reversed upon washout [1].

Epigenetics EZH2 degradation Covalent inhibitor

EZH2 Protein Degradation vs. H3K27me3 Reduction Alone

In Daudi lymphoma cells expressing wild-type EZH2, GNA002 treatment (48 hours) reduced both H3K27me3 levels and EZH2 protein abundance, whereas GSK126 reduced H3K27me3 levels but preserved EZH2 protein expression [1]. Immunoblotting assays quantified that GNA002 treatment resulted in near-complete EZH2 protein depletion while GSK126-treated cells maintained EZH2 protein at control levels [1]. In Pfeiffer cells harboring gain-of-function EZH2 mutation (A677G), GNA002 similarly reduced mutant EZH2 protein expression [1].

EZH2 degradation H3K27 trimethylation PRC2 function

In Vivo Tumor Growth Inhibition in Cal-27 Xenograft Model vs. GSK126

In a Cal-27 head and neck squamous cell carcinoma xenograft model, oral administration of GNA002 (100 mg/kg, daily, 4 weeks) significantly suppressed tumor growth and reduced intratumoral H3K27me3 levels [1]. Comparative analysis with GSK126 (50 mg/kg, i.p., daily) in the same study showed that both compounds reduced H3K27me3 levels, but GNA002 uniquely induced EZH2 protein degradation in the tumor tissues [1]. The study further demonstrated GNA002's efficacy across multiple xenograft models including Daudi lymphoma and Pfeiffer lymphoma, as well as A549 lung cancer xenografts .

Xenograft Head and neck cancer In vivo efficacy

Anti-Proliferative Potency in Leukemia Cell Lines vs. Parent Compound Gambogenic Acid

GNA002 demonstrates substantially enhanced anti-proliferative activity relative to its parent natural product gambogenic acid (GNA). In cell proliferation assays (72-hour treatment, 10 μM), GNA002 inhibited MV4-11 and RS4-11 leukemia cell proliferation with IC50 values of 0.070 μM and 0.103 μM, respectively . GNA002 is reported as a "relatively more potent EZH2 interacting agent than GNA" and significantly suppresses H3K27me3 while effectively reactivating PRC2-silenced tumor suppressor genes .

Leukemia Anti-proliferative MV4-11 RS4-11

Optimal Research Applications for GNA002 Based on Validated Evidence


Studies Requiring EZH2 Protein Elimination vs. Catalytic Inhibition

GNA002 is the preferred tool compound for investigations where EZH2 protein degradation—rather than enzymatic inhibition alone—is the experimental objective. As demonstrated in head-to-head comparisons, GNA002 eliminates EZH2 protein expression while GSK126 only reduces H3K27me3 levels [1]. This makes GNA002 uniquely valuable for studying EZH2 scaffolding functions, PRC2 complex disassembly, and the non-catalytic roles of EZH2 in transcriptional regulation and chromatin organization.

Investigating Resistance Mechanisms to Reversible EZH2 Catalytic Inhibitors

The distinct covalent mechanism of GNA002 enables its use in characterizing resistance pathways that emerge against reversible SAM-competitive inhibitors. Since GNA002 induces CHIP-mediated ubiquitination and proteasomal degradation rather than occupying the catalytic pocket, it can overcome certain resistance mechanisms that limit reversible inhibitor efficacy [1]. Researchers can employ GNA002 to determine whether observed resistance to compounds like tazemetostat or GSK126 stems from target modification, bypass signaling, or other adaptive responses.

In Vivo Preclinical Oncology Models Targeting EZH2-Dependent Tumors

GNA002 has demonstrated validated in vivo efficacy in multiple xenograft models, including Cal-27 (head and neck cancer), Daudi and Pfeiffer (lymphoma), and A549 (lung cancer) [1]. The established dosing regimen (100 mg/kg oral, daily) provides a reproducible framework for in vivo studies. The compound's ability to reduce intratumoral H3K27me3 levels while depleting EZH2 protein offers a dual pharmacodynamic readout suitable for correlative biomarker analysis [1].

Nanoparticle Formulation and Targeted Drug Delivery Research

Due to GNA002's hydrophobic nature (LogP 7.9) and limited aqueous solubility, the compound has been employed as a model payload in nanoparticle-based drug delivery studies [2]. Published research has utilized GNA002-loaded micellar nanoplatforms with nucleus-targeting capabilities for synergistic chemo-photodynamic therapy applications [2]. This established precedent supports GNA002's use in formulation development and targeted delivery investigations where a validated EZH2 degrader payload is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNA002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.